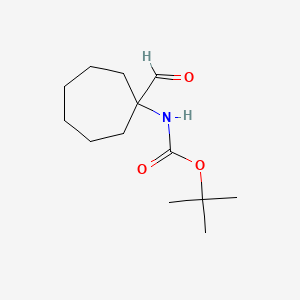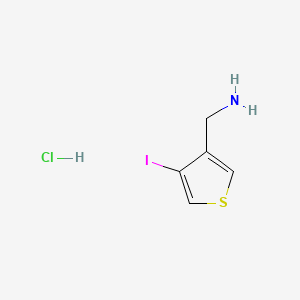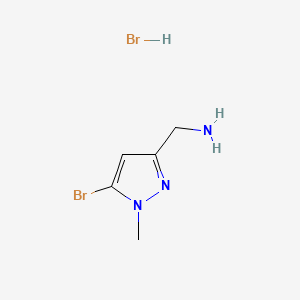![molecular formula C10H18N2O2S B6606689 N-{3-aminobicyclo[1.1.1]pentan-1-yl}cyclopentanesulfonamide CAS No. 2138336-56-6](/img/structure/B6606689.png)
N-{3-aminobicyclo[1.1.1]pentan-1-yl}cyclopentanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-aminobicyclo[1.1.1]pentan-1-yl}cyclopentanesulfonamide is a compound that has garnered interest in various fields of scientific research due to its unique structural properties. The compound features a bicyclo[1.1.1]pentane core, which is known for its rigidity and strain, making it an intriguing subject for chemical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-aminobicyclo[1.1.1]pentan-1-yl}cyclopentanesulfonamide typically involves the following steps:
Formation of the Bicyclo[1.1.1]pentane Core: This can be achieved through a [1+1+1] cycloaddition reaction, where three carbon atoms are joined to form the bicyclic structure.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine is reacted with a precursor containing a leaving group.
Sulfonamide Formation: The final step involves the reaction of the amino group with a sulfonyl chloride to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-{3-aminobicyclo[1.1.1]pentan-1-yl}cyclopentanesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfonic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Applications De Recherche Scientifique
N-{3-aminobicyclo[1.1.1]pentan-1-yl}cyclopentanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which N-{3-aminobicyclo[1.1.1]pentan-1-yl}cyclopentanesulfonamide exerts its effects is primarily through its interaction with specific molecular targets. The rigid bicyclo[1.1.1]pentane core allows for precise spatial orientation, which can enhance binding affinity to target proteins or enzymes. The sulfonamide group can participate in hydrogen bonding and other interactions, further stabilizing the compound’s binding to its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate: Similar bicyclic structure but with a carbamate group instead of a sulfonamide.
N-{3-aminobicyclo[1.1.1]pentan-1-yl}acetamide: Features an acetamide group instead of a sulfonamide.
Uniqueness
N-{3-aminobicyclo[1.1.1]pentan-1-yl}cyclopentanesulfonamide is unique due to its combination of a rigid bicyclic core and a sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
N-(3-amino-1-bicyclo[1.1.1]pentanyl)cyclopentanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2S/c11-9-5-10(6-9,7-9)12-15(13,14)8-3-1-2-4-8/h8,12H,1-7,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXUNYTVXNCLHCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)S(=O)(=O)NC23CC(C2)(C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.33 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride](/img/structure/B6606610.png)
![N-(but-3-en-1-yl)-2,2,2-trifluoro-N-[1-(1-methyl-1H-pyrazol-4-yl)ethenyl]acetamide](/img/structure/B6606614.png)
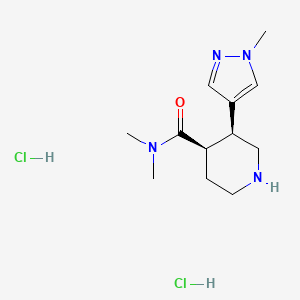
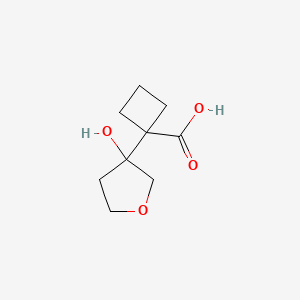
![ethyl5-methanesulfonyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B6606639.png)
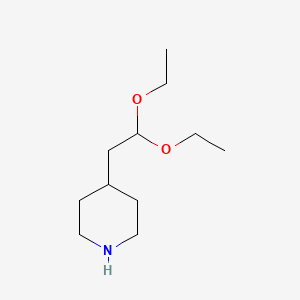
![tert-butyl N-{1,2-diazaspiro[2.3]hex-1-en-5-yl}carbamate](/img/structure/B6606654.png)
![3-benzyl-6-ethyl-7-phenyl-3-azabicyclo[3.2.0]heptan-2-one](/img/structure/B6606664.png)
![8lambda6-thia-1-azabicyclo[3.2.1]octane-8,8-dione](/img/structure/B6606672.png)
![3-benzyl-8-phenyl-3-azabicyclo[4.2.0]octan-2-one](/img/structure/B6606686.png)
